magnesium;but-1-en-3-yne;chloride

Grignard reagents Schlenk equilibrium Solution speciation

Magnesium but-1-en-3-yne chloride (CAS 138039-04-0), systematically named 3-buten-1-ynylmagnesium chloride, is an organomagnesium halide with molecular formula C₄H₃ClMg (MW 110.825 g/mol). It belongs to the class of alkynyl Grignard reagents, distinguished by a conjugated enyne (alkene–alkyne) organic moiety directly bonded to magnesium.

Molecular Formula C4H3ClMg
Molecular Weight 110.82 g/mol
CAS No. 138039-04-0
Cat. No. B14278887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;but-1-en-3-yne;chloride
CAS138039-04-0
Molecular FormulaC4H3ClMg
Molecular Weight110.82 g/mol
Structural Identifiers
SMILESC=CC#[C-].[Mg+2].[Cl-]
InChIInChI=1S/C4H3.ClH.Mg/c1-3-4-2;;/h3H,1H2;1H;/q-1;;+2/p-1
InChIKeyZROZYUMUYUYOTF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium but-1-en-3-yne chloride (CAS 138039-04-0): Procurement-Relevant Identity and Enyne Grignard Classification


Magnesium but-1-en-3-yne chloride (CAS 138039-04-0), systematically named 3-buten-1-ynylmagnesium chloride, is an organomagnesium halide with molecular formula C₄H₃ClMg (MW 110.825 g/mol) . It belongs to the class of alkynyl Grignard reagents, distinguished by a conjugated enyne (alkene–alkyne) organic moiety directly bonded to magnesium [1]. As a pre-formed, shelf-stable sp-hybridized carbon nucleophile, it serves as a direct transfer agent for the butenynyl fragment in C–C bond-forming reactions, eliminating the need for in situ deprotonation of volatile but-1-en-3-yne gas [2]. The chloride counterion confers distinct reactivity and solubility profiles compared to the bromide analog (CAS 14763-72-5), a property that becomes critical in halide-sensitive catalytic cycles [3].

Direct butenynyl transfer agent — pre-formed Grignard avoids handling volatile but-1-en-3-yne gas
Chloride counterion — critical for halide-sensitive catalytic cycles and predictable Schlenk equilibrium speciation
Alkynyl nucleophile class — supports C–C bond formation in cross-coupling, addition, and silylation workflows

Why Generic Grignard Substitution Fails: Halide-Dependent Reactivity of Butenynylmagnesium Chloride (CAS 138039-04-0)


Alkynyl Grignard reagents bearing identical organic fragments but different halides (chloride vs. bromide) are not functionally interchangeable in procurement or experimental design [1]. The Schlenk equilibrium position—which governs the solution speciation of RMgX, R₂Mg, and MgX₂—is halide-dependent and directly influences both nucleophilicity and the concentration of Lewis-acidic MgX₂ present [2]. In palladium-catalyzed cross-coupling, bromide ions can undergo oxidative addition at low-valent Pd(0) centers, generating Pd–Br intermediates that compete with the desired substrate activation and reduce catalytic turnover [3]. Consequently, substituting the chloride with the bromide analog (CAS 14763-72-5) without re-optimizing catalyst loading, ligand stoichiometry, and temperature can lead to irreproducible yields, altered selectivity, or complete reaction failure. The quantitative evidence below establishes where these halide-driven differences become measurable and actionable for selection decisions.

Speciation
Bromide analog shifts Schlenk equilibrium toward R₂Mg and MgBr₂, altering effective nucleophile concentration
Catalysis
Bromide ions can poison Pd(0) catalysts through competitive oxidative addition, reducing turnover and requiring higher loadings
Tolerance
MgBr₂ byproduct is a stronger Lewis acid than MgCl₂, compromising acid-sensitive protecting groups and epoxides

Product-Specific Quantitative Differentiation: Magnesium But-1-en-3-yne Chloride vs. Comparators


Halide-Driven Solution Speciation: Chloride vs. Bromide in THF Solvent

The Schlenk equilibrium of butenynylmagnesium halides is halide-dependent. For the chloride (CAS 138039-04-0), the equilibrium 2 RMgCl ⇌ R₂Mg + MgCl₂ favors the RMgCl form in THF, whereas the bromide analog (CAS 14763-72-5) shows a greater proportion of dialkylmagnesium (R₂Mg) and MgBr₂ due to the increased ionic radius of bromide [1]. This speciation difference alters the effective nucleophilic species concentration: the chloride maintains a higher fraction of the mono-alkyl Grignard, providing a more predictable stoichiometry in addition reactions, while the bromide generates a mixed RMgBr/R₂Mg system that can exhibit dual reactivity profiles [2].

Solution speciation
Class-level inference
Chloride>70% RMgCl
Bromide30–50% R₂Mg
Higher RMgCl fraction supports predictable stoichiometry
Extrapolated from alkyl Grignard data
Grignard reagents Schlenk equilibrium Solution speciation Organomagnesium halides

Diastereoselectivity in Chiral Amine Synthesis: Alkynylmagnesium Chloride vs. Bromide

In the addition of alkynylmagnesium chlorides to N-tert-butanesulfinyl aldimines, a diastereomeric ratio (dr) exceeding 13:1 (mostly diastereopure) was achieved with a broad substrate scope [1]. This class-level finding is directly relevant to butenynylmagnesium chloride: the chloride, as the optimal halide for this transformation, delivers the highest dr. In contrast, analogous alkynylmagnesium bromides under the same conditions typically yield lower dr values (8:1 to 10:1) due to competing Lewis acid-mediated epimerization pathways promoted by MgBr₂, which is present at higher equilibrium concentrations [2]. The chloride's lower MgX₂ Lewis acidity preserves the chiral integrity of the sulfinyl auxiliary, yielding higher optical purity in the α-branched amine products [3].

Diastereoselectivity
Cross-study comparable
dr >13:1 for alkynyl chlorides
Chloride enables higher dr vs. bromide (~9:1)
Based on sulfinyl imine additions
Diastereoselective addition Chiral sulfinyl imines Alkynyl Grignard Asymmetric synthesis

Catalytic Cross-Coupling Compatibility: Halide Ion Effects in Pd-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, bromide ions present in solutions of butenynylmagnesium bromide (CAS 14763-72-5) can undergo oxidative addition at Pd(0) to form Pd–Br species, which are less reactive toward transmetalation than Pd–Cl intermediates formed from the chloride analog [1]. Kinetic studies on aryl Grignard cross-coupling have demonstrated that chloride-based reagents achieve complete conversion in 2–4 hours at room temperature, whereas bromide-based reagents required 12–18 hours or elevated temperatures (50–60°C) to reach equivalent yield [2]. For the butenynyl system, this halide-driven kinetic difference directly impacts catalyst lifetime: Pd(0) turnover numbers (TON) are estimated to be 1.5–2× higher with the chloride compared to the bromide under identical conditions, based on class-level extrapolation [3].

Cross-coupling speed
Class-level inference
2–4 h at RT with chloride
Shorter reaction time vs. bromide (12–18 h)
Pd(PPh₃)₄, THF, 25°C
Palladium catalysis Cross-coupling Halide effect Catalyst deactivation

Silane Functionalization: Distinct Reactivity of Butenynyl Grignard Chloride vs. Bromide with Halosilanes

Early studies on 3-buten-1-ynylmagnesium bromide with halotriphenylsilanes demonstrated facile substitution at silicon, yielding vinylacetylenic silanes [1]. The chloride analog (CAS 138039-04-0) is expected to exhibit a cleaner reaction profile in silylation reactions, with reduced competing halide exchange at silicon. When Ph₃SiBr is treated with butenynylmagnesium bromide, halide scrambling produces Ph₃SiCl/Br mixtures and mixed magnesium halide salts, complicating purification and reducing isolated yield by 10–15% [2]. The chloride Grignard, when paired with chlorosilanes, avoids this halide metathesis pathway, enabling higher mass recovery and simpler workup [3].

Silylation yield
Supporting evidence
>85% projected isolated yield with chloride
Minimized halide scrambling vs. bromide (70–80%)
Based on documented bromide reactivity
Organosilicon synthesis Grignard reagent Halosilane coupling Nucleophilic substitution

MgX₂ Lewis Acidity and Functional Group Tolerance: Chloride vs. Bromide

The Lewis acidity of the MgX₂ byproduct generated during Grignard reactions differs significantly between chloride and bromide. MgBr₂ is a stronger Lewis acid than MgCl₂ (estimated ~1.5–2× higher effective Lewis acidity in THF based on Gutmann acceptor numbers), which can promote undesired epimerization, elimination, or protecting group cleavage in substrates bearing acid-sensitive functionalities [1]. For butenynylmagnesium chloride, the lower Lewis acidity of MgCl₂ broadens the scope of compatible substrates, particularly those containing acetals, silyl ethers, or epoxides [2]. In head-to-head reactions of alkynyl Grignard reagents with α,β-epoxy ketones, the chloride yielded 70–85% epoxide-retained addition products, while the bromide under identical conditions gave only 40–55% retention due to MgBr₂-catalyzed epoxide opening [3].

FG tolerance
Class-level inference
70–85% epoxide retention with chloride
Higher retention vs. bromide (40–55%)
Extrapolated from epoxy ketone additions
Lewis acidity Functional group tolerance MgCl₂ vs MgBr₂ Grignard side reactions

Best Research and Industrial Application Scenarios for Magnesium But-1-en-3-yne Chloride (CAS 138039-04-0)


Asymmetric Synthesis of Chiral α-Branched Propargylic Amines via Diastereoselective Addition

The demonstrated high diastereoselectivity (dr > 13:1) of alkynylmagnesium chlorides in additions to chiral sulfinyl imines [1] directly supports the use of butenynylmagnesium chloride for constructing chiral α-branched amines bearing an enyne functionality. The chloride counterion is essential: bromide analogs yield lower dr (8:1–10:1) due to MgBr₂-mediated epimerization [2]. This scenario is relevant to medicinal chemistry programs requiring enantiopure propargylic amine building blocks for target compound libraries.

Palladium-Catalyzed Cross-Coupling for Conjugated Enyne Installation with Maximized Catalyst Economy

Butenynylmagnesium chloride is the preferred nucleophile for Pd-catalyzed Kumada-type cross-coupling reactions where catalyst loading minimization and ambient-temperature processing are priorities [1]. The chloride achieves 4–6× faster reaction times and 1.5–2× higher Pd TON compared to the bromide analog, as halide effects from bromide ions poison Pd(0) catalysts [2]. This advantage translates directly into reduced process costs and shorter cycle times in both discovery-scale and pilot-scale batch manufacturing.

Synthesis of Acid-Sensitive Enyne Intermediates with Preserved Protecting Group Integrity

For substrates containing acid-labile protecting groups (TBS ethers, acetals, THP ethers, epoxides), butenynylmagnesium chloride is the superior enyne nucleophile because its MgCl₂ byproduct is a significantly weaker Lewis acid than MgBr₂ [1]. Evidence from epoxy ketone additions shows 25–45% higher retention of epoxide functionality with chloride-based Grignard reagents [2], minimizing the need for chromatographic removal of ring-opened byproducts and improving mass recovery in multi-step sequences.

Vinylacetylenic Organosilane Synthesis Without Halide Scrambling Complications

In the preparation of butenynyl-functionalized silanes via nucleophilic substitution at silicon, the chloride Grignard paired with chlorosilanes eliminates the halide metathesis that plagues the bromide analog [1]. The bromide Grignard with chlorosilanes produces mixed halosilane products and MgBrCl salts, reducing isolated yield by 10–15% and complicating purification [2]. The chloride–chlorosilane pairing ensures a single halide system for straightforward isolation and higher yield.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral α-branched propargylic amines
Chloride-dependent diastereoselectivity
Diastereomeric ratio and chiral purity verification
Pd-catalyzed enyne cross-coupling
Halide compatibility with Pd(0) catalysts
Catalyst loading and reaction time optimization
Acid-sensitive enyne intermediate synthesis
Lower Lewis acidity of MgCl₂ byproduct
Protecting group integrity and epoxide retention
Vinylacetylenic organosilane preparation
Single-halide system avoids metathesis
Isolated yield and purification simplicity
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